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Compound of Interest

Compound Name: 2-Butanone, 4-methoxy-

Cat. No.: B1360277

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two related
compounds: 4-methoxy-2-butanone and 4-(4-methoxyphenyl)-2-butanone. Due to the
ambiguity of the common name "2-Butanone, 4-methoxy-", both compounds are addressed to
ensure comprehensive coverage.

Part 1: 4-methoxy-2-butanone

Chemical Identity:

IUPAC Name: 4-methoxybutan-2-one

CAS Number: 6975-85-5

Molecular Formula: CsH1002

Molecular Weight: 102.13 g/mol
Application Notes:

4-methoxy-2-butanone is a versatile bifunctional organic molecule utilized as an intermediate
and solvent in various synthetic applications. Its structure, containing both a ketone and an
ether functional group, allows for a range of chemical transformations. It is primarily used as a
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building block in the synthesis of more complex molecules, including alcohols, ketones, and
amides|[1].

Physicochemical and Spectroscopic Data:

Property Value Reference
Appearance Colorless liquid [1]
Boiling Point 122-123 °C [1]
Melting Point -86 °C [1]
Density ~0.89 g/mL [1]

Soluble in common organic
Solubility solvents (ethanol, ether, [1]

ketone)

Experimental Protocols

1. Synthesis of 4-methoxy-2-butanone via Michael Addition

A plausible and chemically sound method for the synthesis of 4-methoxy-2-butanone is the
Michael addition of methanol to methyl vinyl ketone.

Reaction Scheme:
Protocol:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve methyl vinyl ketone (1.0 eq) in an excess of methanol, which acts as
both the reactant and the solvent.

o Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (e.g.,
0.1 eq), to the solution.

o Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor
the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography
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(GC).

o Work-up: Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic
acid).

 Purification: Remove the excess methanol by rotary evaporation. The resulting crude product
can be purified by distillation to yield pure 4-methoxy-2-butanone.

Note: While this is a standard method for 1,4-conjugate addition, specific yields and reaction
conditions would need to be optimized for large-scale synthesis.

Part 2: 4-(4-methoxyphenyl)-2-butanone
Chemical Identity:

o |[UPAC Name: 4-(4-methoxyphenyl)butan-2-one

e Synonyms: Anisylacetone, Raspberry ketone methyl ether

e CAS Number: 104-20-1

e Molecular Formula: C11H140:2

¢ Molecular Weight: 178.23 g/mol

Application Notes:

4-(4-methoxyphenyl)-2-butanone is a significant compound in the flavor and fragrance industry
and serves as a key intermediate in pharmaceutical synthesis[2][3]. It is a derivative of
raspberry ketone and is noted for its sweet, fruity aroma[3]. In the realm of drug development, it
is a precursor for the synthesis of various pharmaceuticals, including the non-steroidal anti-
inflammatory drug (NSAID) nabumetone[4][5].

Physicochemical and Spectroscopic Data:
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Property Value Reference
Appearance Colorless to pale yellow liquid [3]

Boiling Point 152-153 °C at 15 mmHg

Melting Point 8°C

Density 1.046 g/mL at 25 °C

Refractive Index (n20/D) 1.519

Experimental Protocols

1. Synthesis of 4-(4-methoxyphenyl)-2-butanone

A common and effective method for the synthesis of 4-(4-methoxyphenyl)-2-butanone involves

a two-step process: a Claisen-Schmidt condensation to form an a,3-unsaturated ketone,

followed by selective hydrogenation.

Step 1: Synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one (Claisen-Schmidt Condensation)

Protocol:

Reaction Setup: In a suitable reaction vessel, dissolve anisaldehyde (1.0 eq) and acetone
(1.0 eq) in ethanol.

Catalyst Addition: Add a catalytic amount of sodium tungstate (30 mol %) to the mixture[6].

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction
progress by TLC[6].

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl
acetate[6].

Purification: The organic layer is washed, dried, and concentrated to yield the crude product,
which can be purified by recrystallization or chromatography. A yield of 96% has been
reported for this step[6].
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Step 2: Synthesis of 4-(4-methoxyphenyl)-2-butanone (Catalytic Hydrogenation)
Protocol:

o Reaction Setup: In a high-pressure autoclave, dissolve (E)-4-(4-methoxyphenyl)but-3-en-2-
one (1.0 eq) in a suitable solvent such as ethanol[5].

o Catalyst Addition: Add a catalytic amount of Raney® Nickel (5-10 mol%)[5].

e Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize
the vessel with hydrogen and stir the mixture at room temperature until the reaction is
complete, as monitored by TLC or GC[5].

o Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite®

to remove the catalyst.

 Purification: The filtrate is concentrated under reduced pressure to yield 4-(4-
methoxyphenyl)-2-butanone.

Experimental Workflow for the Synthesis of 4-(4-methoxyphenyl)-2-butanone
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Caption: Two-step synthesis of 4-(4-methoxyphenyl)-2-butanone.

2. Application in the Synthesis of Nabumetone
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4-(4-methoxyphenyl)-2-butanone serves as a key building block in some synthetic routes to the
anti-inflammatory drug Nabumetone. The synthesis involves the coupling of a naphthalene
derivative with a four-carbon chain, for which 4-(4-methoxyphenyl)-2-butanone can be a
precursor or analog in process development[4][5].

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of 4-(4-methoxyphenyl)-2-butanone are limited,
significant insights can be drawn from the closely related natural compound, zingerone (4-(4-
hydroxy-3-methoxyphenyl)-2-butanone). Zingerone has been shown to exhibit a range of
biological activities, including anti-inflammatory and anti-cancer effects, through the modulation
of key cellular signaling pathways.

1. Inhibition of the 50-Reductase Pathway

Zingerone has been demonstrated to reduce the expression of 5a-reductase and androgen
receptors, suggesting its potential in the management of androgen-dependent conditions. This
pathway is critical in the conversion of testosterone to the more potent dihydrotestosterone
(DHT), which is implicated in conditions like benign prostatic hyperplasia.

Hypothesized 5a-Reductase Inhibitory Pathway
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Caption: Potential inhibition of the 5a-reductase pathway.
2. Modulation of the PI3BK/AKT/mTOR and MAPK Signaling Pathways

Zingerone has been shown to suppress cancer cell proliferation by inducing apoptosis and
inhibiting the PISBK/AKT/mTOR signaling pathway. Additionally, it can modulate the MAPK

signaling pathway, which is involved in cellular responses to a variety of stimuli and is often
dysregulated in cancer and inflammatory diseases.

Overview of PIBK/AKT/mTOR and MAPK Signaling Inhibition
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Caption: Inhibition of pro-survival and inflammatory signaling.
Quantitative Data from Related Synthesis

The following table summarizes quantitative data from the synthesis of 4,4-dimethoxy-2-
butanone, a structurally related compound, providing an indication of the expected yields and
purity in similar chemical transformations.
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Parameter Value Reference

Synthesis of 4,4-dimethoxy-2-
butanone

Ethyl formate, liquid sodium
Reactants methoxide, acetone, [7]

concentrated sulfuric acid

] Claisen ester condensation
Reaction Type o [7]
followed by acetalization

Yield 56.19% - 70.3% [7]

Purity (GC) 95.09% - 95.23% [7]

Synthesis of 4-
methylpyrimidine from 4,4-

dimethoxy-2-butanone

4,4-dimethoxy-2-butanone,

Reactants formamide, water, ammonium [2]
chloride
Yield 54-63% [2]
) ) ) 95% by vapor-phase
Purity (of starting material) [2]
chromatography

Disclaimer: The information on signaling pathways for 4-(4-methoxyphenyl)-2-butanone is
inferred from studies on the structurally similar compound zingerone. Further research is
required to confirm these specific biological activities for 4-(4-methoxyphenyl)-2-butanone. The
provided experimental protocols are intended for guidance and should be adapted and
optimized by qualified researchers in a laboratory setting. Always follow appropriate safety
procedures when handling chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for 2-Butanone, 4-
methoxy- Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360277#experimental-procedures-involving-2-
butanone-4-methoxy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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